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Protocols & Analytical Methods
Application Notes & Protocols: Asymmetric Ring-Opening of meso-Epoxides Catalyzed by In Situ Generated Chiral Trichloro(propan-2-olato)titanium Complexes
Application Notes & Protocols: Asymmetric Ring-Opening of meso-Epoxides Catalyzed by In Situ Generated Chiral Trichloro(propan-2-olato)titanium Complexes
For Researchers, Scientists, and Drug Development Professionals
Guiding Principles and Introduction
The enantioselective ring-opening of epoxides is a cornerstone transformation in modern organic synthesis, providing a direct route to valuable chiral 1,2-difunctionalized compounds, which are prevalent motifs in pharmaceuticals and natural products.[1][2] Among the various catalytic systems developed, those based on Lewis acidic titanium(IV) complexes are particularly attractive due to the low cost, low toxicity, and high oxophilicity of titanium.
This guide focuses on the asymmetric desymmetrization of meso-epoxides, a highly efficient strategy that converts an achiral starting material into a single enantiomer of a chiral product. We will detail a robust protocol centered on a chiral catalyst generated in situ from a readily available titanium(IV) precursor, such as trichloro(propan-2-olato)titanium [TiCl₃(Oi-Pr)], and a commercially available chiral ligand, (R)-1,1'-Bi-2-naphthol ((R)-BINOL). While pre-formed chiral catalysts can be used, the in situ approach offers greater flexibility and is a common practice in the field.[3][4]
The titanium precursor, whether it is TiCl₄, titanium(IV) isopropoxide [Ti(Oi-Pr)₄], or a mixed species like TiCl₃(Oi-Pr), serves as the Lewis acidic center. The crucial stereochemical control is imparted by the C₂-symmetric chiral diol ligand, which creates a well-defined chiral pocket around the metal center.
The Catalytic System and Mechanism of Action
The active catalyst is a chiral titanium(IV) alkoxide complex formed by the reaction between the titanium precursor and the chiral diol. For instance, reacting TiCl₃(Oi-Pr) with one equivalent of (R)-BINOL in the presence of a non-coordinating base (to scavenge HCl) or by direct alcohol exchange can generate the active species.
Mechanism of Asymmetric Ring-Opening:
The catalytic cycle proceeds through a well-accepted Lewis acid activation pathway:
-
Catalyst Activation: The in situ generated (R)-BINOL-titanium complex is the active catalyst.
-
Epoxide Coordination: The oxygen atom of the meso-epoxide coordinates to the electrophilic titanium center. This coordination polarizes the C-O bonds of the epoxide, activating it for nucleophilic attack.[5][6][7]
-
Enantioselective Nucleophilic Attack: The chiral environment created by the BINOL ligand sterically shields one of the two enantiotopic carbons of the epoxide. This directs the nucleophile (Nu⁻) to attack the other carbon atom in a stereospecific Sₙ2-type fashion, leading to complete inversion of configuration at that center.[8]
-
Ring-Opening and Product Formation: The C-O bond is cleaved, relieving the ring strain and forming a titanium alkoxide intermediate.
-
Product Release: Protonolysis or reaction with a silylating agent releases the ring-opened product and regenerates the active titanium catalyst for the next cycle.
The following diagram illustrates the proposed catalytic cycle for the desymmetrization of cyclohexene oxide.
Caption: Proposed catalytic cycle for the desymmetrization of a meso-epoxide.
Substrate Scope and Performance
This catalytic system is effective for the desymmetrization of a range of meso-epoxides with various nucleophiles. The choice of solvent, temperature, and nucleophile can significantly impact both the reaction rate and the enantioselectivity.
| Epoxide Substrate | Nucleophile | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Cyclohexene oxide | Aniline | 10 | -20 | 95 | 91 | [9] |
| Cyclopentene oxide | TMSN₃ | 5 | -40 | >99 | 97 | [10] |
| cis-Stilbene oxide | Aniline | 20 | RT | 99 | >99 | [3] |
| cis-But-2-ene oxide | Benzylamine | 10 | 0 | 85 | 88 | [9] |
| Cycloheptene oxide | 4-Methoxyaniline | 10 | -20 | 92 | 89 | [9] |
Detailed Experimental Protocols
Safety Precaution: Titanium(IV) reagents are highly sensitive to moisture and air. All procedures must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk or glovebox techniques. Solvents must be anhydrous.
Part A: In Situ Preparation of the Chiral Titanium Catalyst
This protocol describes the preparation of the catalyst from titanium(IV) isopropoxide and (R)-BINOL, which generates a catalytically active species analogous to one formed from trichloro(propan-2-olato)titanium.
-
Reagents & Equipment:
-
Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]
-
(R)-(+)-1,1'-Bi-2-naphthol [(R)-BINOL]
-
Anhydrous dichloromethane (CH₂Cl₂) or toluene
-
Activated 4 Å molecular sieves
-
Schlenk flask with a magnetic stir bar
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (R)-BINOL (0.22 mmol, 1.1 eq) and activated 4 Å molecular sieves (~200 mg).
-
Add anhydrous CH₂Cl₂ (2.0 mL) and stir the resulting suspension.
-
To this suspension, add titanium(IV) isopropoxide (0.20 mmol, 1.0 eq) dropwise via syringe at room temperature.
-
Stir the mixture at room temperature for 1 hour. A color change to a deep yellow or orange solution is typically observed, indicating the formation of the chiral titanium-BINOL complex. This solution is now ready for use in the ring-opening reaction.
-
Scientist's Note: The molecular sieves are crucial for sequestering any trace water and the isopropanol generated during the ligand exchange, which drives the equilibrium towards the formation of the active catalyst.
Part B: Asymmetric Ring-Opening of Cyclohexene Oxide with Aniline
This protocol provides a representative example of the desymmetrization of a meso-epoxide.
-
Reagents & Equipment:
-
Catalyst solution from Part A (0.20 mmol Ti complex in CH₂Cl₂)
-
Cyclohexene oxide (10.0 mmol, 1.0 eq)
-
Aniline (11.0 mmol, 1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Cryostat or cooling bath
-
Standard work-up and purification glassware (separatory funnel, rotary evaporator, chromatography column)
-
-
Procedure:
-
Cool the pre-formed catalyst solution from Part A to the desired reaction temperature (e.g., -20 °C) in a cooling bath.
-
Add cyclohexene oxide (10.0 mmol) to the cold catalyst solution.
-
Add aniline (11.0 mmol) dropwise over 5 minutes.
-
Maintain the reaction at -20 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Quenching: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add 20 mL of CH₂Cl₂, and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trans-2-(phenylamino)cyclohexan-1-ol.
-
Part C: Analysis of the Product
-
Yield Determination: Calculate the percentage yield based on the isolated mass of the purified product.
-
Enantiomeric Excess (ee) Determination: The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) and an appropriate mobile phase (e.g., hexane/isopropanol mixture).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the asymmetric ring-opening of an epoxide.
Troubleshooting and Field-Proven Insights
-
Low Enantioselectivity:
-
Cause: Presence of water or other protic impurities, which can lead to the formation of a non-chiral Brønsted acid or achiral titanium species.
-
Solution: Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Ensure molecular sieves are fully activated before use.
-
-
Low or No Reactivity:
-
Cause: Catalyst deactivation or insufficient catalyst loading. The nucleophilicity of the attacking species may also be too low.
-
Solution: Confirm the quality of the titanium precursor. Increase catalyst loading if necessary (e.g., from 5 mol% to 10 mol%). For less reactive nucleophiles, consider performing the reaction at a higher temperature, but be aware this may decrease enantioselectivity.
-
-
Poor Regioselectivity (for unsymmetrical epoxides):
-
Cause: The electronic and steric bias of the substrate may override the directing effect of the catalyst.
-
Solution: This catalytic system is best suited for the desymmetrization of meso-epoxides where regioselectivity is not a factor. For terminal or unsymmetrical epoxides, the inherent regioselectivity must be considered, and other catalytic systems may be more appropriate.[11]
-
References
-
Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. (n.d.). OSTI.GOV. [Link]
-
Hansson, T., & Rasmussen, T. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. [Link]
-
Zhang, X., et al. (2024). Research Progress in Enantioselective Radical Desymmetrization Reactions. Chinese Chemical Society. [Link]
-
Zhang, X., et al. (2024). Research Progress in Enantioselective Radical Desymmetrization Reactions. CCS Chemistry. [Link]
-
Various Authors. (n.d.). Titanium-Based Chiral Lewis Acids. ResearchGate. [Link]
-
van der Heijden, H., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC. [Link]
-
Arditti, S. J., & Rauk, A. (1969). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. [Link]
-
Various Authors. (n.d.). Asymmetric pinacol coupling catalyzed by TADDOL-titanium complexes. ResearchGate. [Link]
-
Hubbell, A. K., & Coates, G. W. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry. [Link]
-
van der Heijden, H., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. ACS Publications. [Link]
-
Chen, Y., et al. (2013). Organocatalyzed enantioselective desymmetrization of aziridines and epoxides. Beilstein Journal of Organic Chemistry. [Link]
-
Chen, Y., et al. (2013). Organocatalyzed enantioselective desymmetrization of aziridines and epoxides. Beilstein Journal of Organic Chemistry. [Link]
-
Hintermann, L., & Togni, A. (2011). Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry. [Link]
-
Righi, G., et al. (n.d.). Organocatalytic Asymmetric Ring-Opening Reactions of Epoxides. IRIS - UNISA. [Link]
-
Maleev, V. I., et al. (2014). Asymmetric Ring Opening of Epoxides with Cyanides Catalyzed by Chiral Binuclear Titanium Complexes. R Discovery. [Link]
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. [Link]
-
Hintermann, L., & Togni, A. (2011). Development of the titanium-TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry. [Link]
-
Jacobsen, E. N. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]
-
Hintermann, L., & Togni, A. (2011). Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry. [Link]
-
Nishitani, K. (2007). AN ALTERNATIVE REGIOSELECTIVE RING-OPENING OF EPOXIDES TO CHLOROHYDRINS MEDIATED BY CHLOROTITANIUM(IV) REAGENTS. HETEROCYCLES. [Link]
Sources
- 1. BJOC - Organocatalyzed enantioselective desymmetrization of aziridines and epoxides [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes | MDPI [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. osti.gov [osti.gov]
- 6. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: Comprehensive Protocol for the Handling, Storage, and Application of Moisture-Sensitive Trichloro(propan-2-olato)titanium
Application Note: Comprehensive Protocol for the Handling, Storage, and Application of Moisture-Sensitive Trichloro(propan-2-olato)titanium
Introduction & Mechanistic Utility
Trichloro(propan-2-olato)titanium (commonly referred to as isopropoxytitanium trichloride, TiCl3(OiPr) ) is a highly oxophilic, Lewis acidic reagent widely employed in advanced organic synthesis. By replacing one chloride ligand of titanium(IV) chloride ( TiCl4 ) with an isopropoxy group, the Lewis acidity is slightly attenuated while steric bulk is introduced. This unique electronic and steric profile makes TiCl3(OiPr) an exceptional reagent for the chemo- and stereoselective enolization of complex ketones during natural product synthesis[1], as well as for the asymmetric α -fluorination of N-acyloxazolidinones[2].
Because Ti(IV) halides are exceptionally sensitive to atmospheric moisture, their successful application relies entirely on the rigorous execution of anhydrous techniques. This guide details the causal reasoning behind these techniques, providing a self-validating workflow for researchers handling this reactive species.
Physicochemical Properties & Safety Data
Understanding the physical properties of TiCl3(OiPr) is critical for safe handling. The reagent reacts violently with water, leading to the rapid evolution of corrosive hydrogen chloride ( HCl ) gas and the precipitation of insoluble titanium dioxide ( TiO2 ).
| Property | Value / Description |
| Chemical Name | Trichloro(propan-2-olato)titanium |
| Chemical Formula | C3H7Cl3OTi |
| Molecular Weight | 241.32 g/mol |
| Appearance | Pale yellow to dark orange liquid/solid (temperature dependent) |
| Solvent Compatibility | Dichloromethane ( CH2Cl2 ), Toluene, Tetrahydrofuran (THF) |
| Moisture Sensitivity | Extreme (Rapidly forms TiO2 and HCl gas upon atmospheric exposure) |
| Storage Requirements | Under inert gas (Argon preferred) at 2−8∘C in a tightly sealed Schlenk flask |
Mechanistic Insights & Experimental Causality (E-E-A-T)
The Causality of Schlenk Techniques: Why are standard dry-box or basic nitrogen-flushed flasks insufficient for prolonged handling? Titanium(IV) halides are highly oxophilic. The presence of even trace moisture ( >50 ppm) will lead to the irreversible hydrolysis of the Ti-Cl bonds. This degradation destroys the reagent stoichiometry and generates HCl gas, which can inadvertently catalyze unwanted side reactions (e.g., thermodynamic aldol condensation rather than the desired kinetic addition). Therefore, rigorous Schlenk techniques using heavy-walled tubing and high-vacuum manifolds ( <10−3 Torr) are mandatory[3].
Self-Validating Reaction Systems: Every protocol utilizing TiCl3(OiPr) must incorporate visual validation to ensure the integrity of the anhydrous environment. When a ketone is successfully coordinated and deprotonated to form a titanium enolate, the solution undergoes a distinct color change—typically shifting to a homogeneous, deep red or dark orange. Validation Checkpoint: If the solution becomes turbid or white precipitates form during the addition of the titanium reagent or base, this is a direct visual confirmation that moisture contamination has occurred and TiO2 has formed. In such cases, the reaction stoichiometry is compromised, and the experiment should be aborted.
Experimental Workflows & Visualizations
Fig 1. Step-by-step Schlenk line workflow for handling moisture-sensitive titanium reagents.
Fig 2. Mechanistic pathway of TiCl3(OiPr)-mediated enolization and subsequent aldol addition.
Step-by-Step Methodologies
Protocol A: Preparation of the Anhydrous Environment
Causality: Water strongly adsorbs to borosilicate glass via hydrogen bonding to surface silanol groups. Standard oven drying is insufficient to remove this chemisorbed water. High-vacuum flame drying provides the necessary activation energy for complete desorption.
-
Assemble a Schlenk flask with a magnetic stir bar and a properly greased glass stopcock or PTFE valve[3].
-
Connect the flask to the Schlenk line using heavy-walled vacuum tubing.
-
Evacuate the flask ( <10−3 Torr) and gently heat the exterior with a heat gun for 3–5 minutes.
-
Allow the flask to cool to room temperature under active vacuum.
-
Backfill the flask with high-purity Argon. Repeat the vacuum/Argon cycle three times to ensure an oxygen- and moisture-free environment (<10 ppm)[3].
Protocol B: In Situ Generation of TiCl3(OiPr)
Causality: Pure TiCl3(OiPr) is prone to disproportionation upon prolonged storage. Generating it in situ via the thermodynamic comproportionation of TiCl4 and Ti(OiPr)4 in a 3:1 molar ratio ensures exact stoichiometry and maximum reactivity.
-
Under a positive pressure of Argon, introduce anhydrous CH2Cl2 into the Schlenk flask via a dry, Argon-purged syringe.
-
Cool the solvent to −78∘C using a dry ice/acetone bath.
-
Add TiCl4 (3.0 equivalents) dropwise via syringe. Caution: TiCl4 fumes severely in air and is highly corrosive.
-
Add Ti(OiPr)4 (1.0 equivalent) dropwise.
-
Stir the mixture at −78∘C for 15 minutes, then warm to 0∘C for 30 minutes to drive the ligand exchange to completion, yielding 4.0 equivalents of TiCl3(OiPr) .
Protocol C: Enolization and Reaction Execution
-
Re-cool the generated TiCl3(OiPr) solution to −78∘C .
-
Slowly add the ketone substrate (dissolved in a minimum volume of anhydrous CH2Cl2 ).
-
Add a tertiary amine base (e.g., diisopropylethylamine, 1.1–1.2 eq relative to Ti) dropwise to facilitate enolization[1].
-
Validation Checkpoint: Visually confirm the formation of a homogeneous, deep red or dark orange solution. (Abort if heavy white TiO2 precipitation occurs).
-
Add the desired electrophile (e.g., an aldehyde[1] or fluorinating agent[2]) and stir at the prescribed temperature until the reaction is complete.
Protocol D: Safe Quenching and Workup
Causality: Direct aqueous quenching of unreacted Ti(IV) halides causes a violent, uncontrollable exotherm. A stepwise quench mitigates this hazard.
-
Cool the reaction mixture back to −78∘C .
-
Slowly add anhydrous isopropanol (2–3 mL) dropwise. This smoothly converts any remaining, highly reactive Ti-Cl bonds into less reactive Ti-alkoxide bonds.
-
Add saturated aqueous NH4Cl solution to buffer the system.
-
Remove the cooling bath and allow the mixture to warm to room temperature. The titanium species will safely precipitate as white TiO2 salts.
-
Filter the suspension through a pad of Celite to remove the titanium salts, then proceed with standard aqueous extraction of the filtrate.
References
-
Formal Total Synthesis of Amphidinolide Q. The Journal of Organic Chemistry. 1
-
Stereoselective α-Fluorination of N-Acyloxazolidinones at Room Temperature within 1 h. ACS Publications. 2
-
SAFETY DATA SHEET - Fisher Scientific (Titanium(IV) chloride). Fisher Scientific.
-
In Situ Catalyst Generation and Benchtop-Compatible Entry Points for TiII/TiIV Redox Catalytic Reactions. National Institutes of Health (PMC). 3
Sources
Trichloro(propan-2-olato)titanium as a Tunable Lewis Acid Mediator in Organic Synthesis
Trichloro(propan-2-olato)titanium as a Tunable Lewis Acid Mediator in Organic Synthesis
Application Notes and Protocols for Stereoselective Enolate Chemistry and Living Cationic Polymerization
Executive Summary & Physicochemical Profiling
Trichloro(propan-2-olato)titanium, commonly referred to as isopropoxytitanium trichloride or TiCl3(OiPr) (CAS: 3118-15-8), is a highly versatile, mono-alkoxylated titanium(IV) Lewis acid. In complex organic synthesis and polymer chemistry, the harsh Lewis acidity of titanium tetrachloride ( TiCl4 ) often leads to deleterious side reactions, including uncontrolled cationic propagation, epimerization of stereocenters, and degradation of sensitive functional groups.
The Causality of Ligand Tuning: By substituting a single chloride ligand with an electron-donating isopropoxy group, the electrophilicity of the Ti(IV) center is precisely attenuated. The oxygen p-orbital donates electron density into the empty d-orbitals of titanium. This creates a "Goldilocks" reagent: it is sufficiently oxophilic to organize tight, chelated transition states (e.g., Zimmerman-Traxler models) and activate dormant carbon-halogen bonds, yet mild enough to suppress background racemic pathways and chain-transfer events [1][2].
Fig 1. Thermodynamic logic of Lewis acidity tuning in Ti(IV) complexes.
Application 1: Stereoselective Henry (Nitroaldol) Reactions
Mechanistic Causality
The classical base-catalyzed Henry reaction is highly reversible, typically yielding a thermodynamic mixture of erythro and threo β -nitro alcohols. By pre-forming a dichloroisopropoxytitanium nitronate using TiCl3(OiPr) , the reaction pathway is forced into a rigid, chelated transition state. The titanium center coordinates both the nitronate oxygen and the incoming aldehyde, restricting facial attack and overwhelmingly favoring the erythro (anti) diastereomer[1].
Protocol: Synthesis of Erythro- β -Nitro Alcohols
This protocol is self-validating; the persistence of the intermediate color and TLC monitoring of the aldehyde consumption ensure the integrity of the chelated transition state.
-
Nitronate Formation: In an oven-dried Schlenk flask under argon, dissolve the nitroalkane (10.0 mmol) in anhydrous THF (12 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add n-butyllithium (10.5 mmol, 2.5 M in hexanes) dropwise. Stir for 15 minutes to ensure complete formation of the lithium nitronate.
-
Transmetalation: Add a solution of TiCl3(OiPr) (5.0 mmol) dissolved in a mixture of THF (2 mL) and CH2Cl2 (3 mL) dropwise. The reaction mixture will undergo a distinct color change, indicating the formation of the titanium nitronate.
-
Electrophile Addition: After 15 minutes at -78 °C, add the aldehyde (4.0 mmol) dropwise.
-
Incubation & Validation: Allow the reaction to stir at -78 °C for 2 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes/EtOAc 8:2).
-
Quench & Isolate: Once complete, quench the reaction at -78 °C with saturated aqueous NH4Cl (10 mL) to prevent retro-aldol epimerization. Warm to room temperature, extract with CH2Cl2 (3 × 20 mL), dry over MgSO4 , and concentrate. Purify via flash chromatography to yield the erythro-enriched product.
Application 2: Evans Aldol Additions with Chiral Auxiliaries
Mechanistic Causality
In the synthesis of complex polyketides, setting syn-aldol stereocenters requires absolute control over enolate geometry. While TiCl4 is standard, TiCl3(OiPr) provides a milder alternative that prevents the over-activation of sensitive aliphatic aldehydes. It enforces the formation of the titanium (Z)-enolate and coordinates the aldehyde in a closed Zimmerman-Traxler transition state, maximizing facial selectivity dictated by the chiral oxazolidinone auxiliary [4].
Fig 2. Workflow for highly stereoselective Evans aldol additions via Ti(Z)-enolates.
Protocol: Asymmetric Syn-Aldol Addition
-
Preparation: Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous CH2Cl2 (0.2 M) under argon and cool to -78 °C.
-
Lewis Acid Coordination: Add TiCl3(OiPr) (1.1 equiv) neat or as a CH2Cl2 solution. Stir for 5 minutes.
-
Enolization: Slowly add N,N-diisopropylethylamine (DIPEA, 1.2 equiv). Stir for 30 minutes at -78 °C to ensure complete (Z)-enolate formation.
-
Addition: Add the aldehyde (1.1 equiv) dropwise. Stir for 1–2 hours at -78 °C.
-
Validation & Quench: Quench the reaction with half-saturated NH4Cl . Extract with CH2Cl2 , dry, and analyze the crude NMR to validate the syn:anti diastereomeric ratio (dr) before purification.
Application 3: Living Cationic Polymerization
Mechanistic Causality
Living cationic polymerization requires the suppression of chain transfer ( β -proton elimination) and termination. TiCl3(OiPr) achieves this by establishing a dynamic, reversible equilibrium between a dormant carbon-halogen bond and an active carbocation. Because TiCl3(OiPr) is a weaker Lewis acid than TiCl4 , the equilibrium heavily favors the dormant species. This ensures that the instantaneous concentration of active carbocations remains extremely low, allowing propagation to occur uniformly across all chains without side reactions [2][3].
Protocol: Living Polymerization of Styrene
This protocol utilizes Gel Permeation Chromatography (GPC) as a self-validating analytical tool; a linear relationship between Mn and conversion confirms the living nature of the system.
-
System Preparation: Bake glass tubes equipped with three-way stopcocks and purge with dry nitrogen.
-
Reagent Mixing: In the tube, combine anhydrous CH2Cl2 (4.5 mL), styrene monomer (0.58 mL), the initiator (HCl-styrene adduct, 20 mM), and n−Bu4NCl (to suppress ionic dissociation). Cool the mixture to -40 °C.
-
Initiation: Initiate the polymerization by injecting a pre-cooled solution of TiCl3(OiPr) in CH2Cl2 (0.50 mL, final Ti concentration = 100 mM) via a dry syringe.
-
Propagation & Sampling: Allow the reaction to proceed. Extract 0.5 mL aliquots at 10-minute intervals and quench immediately into pre-chilled methanol.
-
Validation: Analyze the precipitated polymer aliquots via GPC. The system is validated if the molecular weight distribution (MWD) remains narrow ( Mw/Mn≤1.1 ) and Mn increases linearly with monomer conversion.
Quantitative Data Summaries
Table 1: Comparative Lewis Acidity and Reaction Outcomes
| Titanium Reagent | Relative Lewis Acidity | Polymerization Outcome (Styrene) | Aldol Stereocontrol |
| TiCl4 | High | Uncontrolled, broad PDI (>2.0) | Poor (Open TS favored) |
| TiCl3(OiPr) | Moderate | Living, narrow PDI ( ≤1.1 ) | Excellent (Chelated TS) |
| TiCl2(OiPr)2 | Low | No reaction | Low conversion |
Table 2: Quantitative Metrics for TiCl3(OiPr) -Mediated Reactions
| Reaction Type | Substrate | Temp (°C) | Yield (%) | Stereoselectivity / PDI |
| Henry (Nitroaldol) | Nitroalkane + Aldehyde | -78 to 25 | 75–85 | >90% erythro |
| Evans Aldol | N-Acyloxazolidinone | -78 | 80–95 | >95:5 syn:anti |
| Polymerization | Styrene | -40 | >95 | PDI ≤1.1 |
| Polymerization | β -Pinene | -40 | >90 | PDI ∼1.3 |
References
- Barrett, A. G. M., Robyr, C., & Spilling, C. D. (1989). Dichloroisopropoxytitanium nitronates as reagents for stereoselective Henry reactions. The Journal of Organic Chemistry.
- Hasebe, T., Kamigaito, M., & Sawamoto, M. (1997). Living Cationic Polymerization of Styrene with TiCl3(OiPr)
- Lu, J., Kamigaito, M., Sawamoto, M., Higashimura, T., & Deng, Y.-X. (1997). Living Cationic Isomerization Polymerization of β-Pinene. 1. Initiation with HCl−2-Chloroethyl Vinyl Ether Adduct/TiCl3(OiPr) in Conjunction with nBu4NCl. Macromolecules.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
Technical Notes & Optimization
Technical Support Center: Optimizing Yield in Trichloro(propan-2-olato)titanium Pathways
Technical Support Center: Optimizing Yield in Trichloro(propan-2-olato)titanium Pathways
Welcome to the Advanced Applications Support Center for TiCl3(OiPr) catalysis. Trichloro(propan-2-olato)titanium is a highly versatile, attenuated Lewis acid utilized extensively in living cationic polymerizations and highly chemoselective cross-aldol reactions. This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative benchmarks to help you optimize reaction yields and stereocontrol in your synthetic pathways.
Mechanistic Troubleshooting & FAQs
Q1: My living cationic polymerization of β -pinene is yielding broad molecular weight distributions ( Mw/Mn>2.0 ) and unpredictable yields. How do I achieve a narrow distribution? A1: Broad molecular weight distributions (MWDs) typically result from uncontrolled free-ion propagation or slow interconversion between dormant and active carbocationic species[1]. When using TiCl3(OiPr) , the addition of a common ion salt like tetra-n-butylammonium chloride ( nBu4NCl ) is mechanistically critical[2]. The added chloride ions suppress the dissociation of the growing carbocation into highly reactive free ions, shifting the equilibrium toward the dormant, covalently bonded species[1]. This ensures uniform chain growth and directly correlates molecular weight ( Mn ) with monomer conversion[2]. Diagnostic Check: Ensure your catalytic system includes nBu4NCl . A ratio of 10–20 mM salt to 100 mM TiCl3(OiPr) at −40∘C is the validated baseline for suppressing free-ion fractions[2].
Q2: I am attempting a cross-aldol reaction between unsymmetrical ketones and aldehydes, but I am recovering a complex mixture of linear and branched regioisomers. How can TiCl3(OiPr) improve chemoselectivity? A2: Traditional base catalysis (e.g., sodium methoxide) lacks the stereoelectronic control necessary to differentiate enolate faces, leading to poor chemoselectivity and low yields[3]. By switching to a TiCl3(OiPr)/MgCl2 catalytic cocktail, you leverage the tailored Lewis acidity of the titanium center. The isopropoxy ligand sterically and electronically modulates the titanium, forming a highly structured, chelated transition state that directs the reaction almost exclusively toward the 'branched' isomer[3]. Diagnostic Check: Verify that your reaction is run under neat conditions or in non-coordinating solvents at 80∘C to maintain the integrity of the TiCl3(OiPr)/MgCl2 complex[3].
Q3: My polymerization rate is too slow compared to TiCl4 , but when I switch to TiCl4 , the reaction becomes violently exothermic and yields oligomers. How do I balance reactivity and control? A3: The Lewis acidity of titanium catalysts is directly modulated by the electron-donating ability of their ligands[1]. TiCl4 is highly electron-deficient, making it overly aggressive and prone to side reactions like chain transfer[2]. Substituting one chloride for an electron-donating isopropoxy group yields TiCl3(OiPr) , which perfectly attenuates the Lewis acidity[1]. If your reaction with TiCl3(OiPr) is sluggish, optimize the temperature rather than the catalyst. At −78∘C , the low solubility of the Lewis acid in the presence of nBu4NCl severely retards the reaction[1]. Raising the temperature to −40∘C increases solubility and reaction rate while maintaining a narrow MWD ( Mw/Mn≤1.1 )[1].
Experimental Workflows & Logical Relationships
Workflow for troubleshooting yield and selectivity in TiCl3(OiPr) catalyzed pathways.
Mechanistic pathway of living cationic polymerization using TiCl3(OiPr) and nBu4NCl.
Quantitative Data: Lewis Acid Benchmarking
To logically justify the selection of TiCl3(OiPr) over other Lewis acids, review the following quantitative comparison for the polymerization of β -pinene at −40∘C [2].
| Lewis Acid Activator | Relative Acidity | Reaction Time | Conversion (%) | Mw/Mn (MWD) | Yield Quality |
| AlCl3 | Very Strong | < 1 min | 100% | 3.4 | Uncontrolled, highly exothermic[2] |
| TiCl4 | Strong | < 5 min | 100% | ~2.0 | Broad distribution, rapid propagation[2] |
| TiCl3(OiPr) | Moderate | 60 min | 98-100% | ~1.3 | Controlled, living polymerization[2] |
| SnCl4 | Weak | 3 hours | 6% | N/A | Sluggish, incomplete initiation[2] |
Conclusion: TiCl3(OiPr) provides the optimal thermodynamic balance, ensuring quantitative yield without sacrificing molecular weight control.
Self-Validating Experimental Protocols
Protocol A: Living Cationic Polymerization of Styrene / β -Pinene
This protocol utilizes the HCl−2-chloroethyl vinyl ether (HCl-CEVE) adduct as an initiator alongside TiCl3(OiPr) to achieve a living cationic pathway[2].
Step 1: System Preparation & Purging
-
Action: Bake all glass tubes and equip them with three-way stopcocks. Purge the system with dry nitrogen for 15 minutes.
-
Causality: Cationic polymerizations are highly moisture-sensitive. Even trace water acts as a chain-transfer agent, terminating the living carbocation prematurely and ruining the yield.
-
Validation Check: Inject a blank solvent sample and run a Karl Fischer titration; moisture must be <5 ppm.
Step 2: Reagent Introduction
-
Action: In a dry solvent medium ( CH2Cl2 , 3.5 mL) at −40∘C , sequentially inject the monomer (e.g., β -pinene, 0.78 mL), the initiator (HCl-CEVE adduct, 20 mM), and a pre-mixed solution of TiCl3(OiPr) (100 mM) and nBu4NCl (10 mM)[2].
-
Causality: The sequential addition ensures the monomer and initiator are thoroughly homogenized before the Lewis acid triggers the formation of the active carbocation. The pre-mixing of TiCl3(OiPr) and nBu4NCl establishes the dormant/active equilibrium immediately upon injection[1].
-
Validation Check: Observe the reaction mixture. A lack of immediate, violent boiling confirms that the attenuated Lewis acid is controlling the propagation rate.
Step 3: Quenching and Purification
-
Action: After the predetermined interval (e.g., 60 minutes for ~98% conversion), quench the reaction with prechilled methanol (2 mL)[2]. Wash the mixture with 2% hydrochloric acid, 1% aqueous sodium hydroxide, and distilled water[1].
-
Causality: Methanol instantly terminates the living ends by forming stable methoxy end-groups. The sequential washing removes all titanium and ammonium salt residues, which would otherwise cause polymer degradation during drying.
-
Validation Check: Analyze the final product via Size-Exclusion Chromatography (SEC). A monomodal peak with Mw/Mn≤1.3 validates the living nature of the pathway[2].
Protocol B: Chemoselective Cross-Aldol Reaction
This protocol outlines the synthesis of branched isomers using the TiCl3(OiPr)/MgCl2 catalytic cocktail[3].
Step 1: Catalytic Cocktail Assembly
-
Action: Under an inert atmosphere, combine TiCl3(OiPr) (1-5 mol%) with MgCl2 (20 mol%) in a reaction vessel.
-
Causality: The combination of these two metals creates a synergistic bimetallic transition state. The MgCl2 acts as a structural scaffold, while TiCl3(OiPr) activates the ketone, strictly enforcing a geometry that favors branched isomer formation[3].
Step 2: Substrate Addition and Heating
-
Action: Add the unsymmetrical ketone (e.g., methylethylketone) and the target aldehyde directly to the catalyst mixture (neat conditions) and heat to 80∘C [3].
-
Causality: Operating neat (without solvent) maximizes the collision frequency between the substrates and the bimetallic catalyst, driving the reaction yield and ensuring high atom economy[3].
-
Validation Check: Monitor the reaction via GC-MS. The disappearance of the aldehyde peak coupled with the emergence of a single major product peak (the branched isomer) validates the chemoselectivity of the catalyst.
References
-
Living Cationic Polymerization of Styrene with TiCl3(OiPr) as a Lewis Acid Activator. ACS Publications.[Link]
-
Living Cationic Isomerization Polymerization of β-Pinene. 1. Initiation with HCl−2-Chloroethyl Vinyl Ether Adduct/TiCl3(OiPr) in Conjunction with nBu4NCl. ACS Publications.[Link]
-
Tailored Catalysis for the F&F Industry. CHIMIA.[Link]
Sources
Overcoming catalyst deactivation of trichloro(propan-2-olato)titanium in moisture
Overcoming catalyst deactivation of trichloro(propan-2-olato)titanium in moisture
Welcome to the Advanced Technical Support Center for Reactive Organometallics . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with highly moisture-sensitive titanium Lewis acids.
Handling trichloro(propan-2-olato)titanium (also known as trichloro(isopropoxy)titanium or TiCl₃(OiPr)) presents unique challenges. This guide bypasses generic advice to focus on the mechanistic causality of catalyst deactivation, providing you with self-validating workflows to ensure reproducible, high-yield catalytic transformations.
Part 1: Diagnostic FAQs – The Causality of Deactivation
Q1: Why does my TiCl₃(OiPr) solution turn cloudy or form a white precipitate immediately upon preparation? The Causality: This is the visual hallmark of catastrophic catalyst deactivation via hydrolysis. The highly electrophilic titanium center in TiCl₃(OiPr) is extremely susceptible to nucleophilic attack by trace water molecules. Moisture exposure initiates the cleavage of the labile Ti–Cl and Ti–OR bonds, releasing HCl and isopropanol. This rapidly leads to the formation of Ti–OH intermediates, which subsequently condense into insoluble, cross-linked Ti–O–Ti oligomers and polymers (titanium oxides and hydroxides) [1]. Once precipitation occurs, the active Lewis acidic sites are permanently lost.
Q2: My glovebox is currently down for maintenance. Can I still utilize TiCl₃(OiPr) for my Lewis acid-catalyzed reactions on the benchtop? The Causality & Solution: Yes, provided you utilize rigorous Schlenk line techniques and in situ catalyst generation. Pre-synthesized TiCl₃(OiPr) is notoriously difficult to weigh and transfer in ambient air without degradation. However, you can bypass this by generating the catalyst in situ using benchtop-compatible, syringe-transferable liquid precursors. By mixing titanium tetrachloride (TiCl₄) and titanium tetraisopropoxide (Ti(OiPr)₄) in a strict 3:1 molar ratio within an anhydrous solvent under a nitrogen or argon atmosphere, you undergo a ligand exchange reaction that quantitatively yields TiCl₃(OiPr) without the need for a glovebox[2].
Q3: How do I ensure my reaction setup is a "self-validating" anhydrous system before adding my precious substrates? The Causality & Solution: Never assume a solvent is dry just because it came from a Solvent Purification System (SPS). A self-validating system incorporates an internal check that immediately alerts you to failure. The Protocol: Before adding your main substrate, add your in situ generated TiCl₃(OiPr) (or a test drop of TiCl₄) to the reaction solvent. If the solvent contains >50 ppm of water, the titanium complex will act as its own moisture indicator, instantly generating a faint haze or fuming (due to HCl gas release). If the solution remains perfectly clear and homogeneous for 5 minutes, your system has validated its own anhydrous integrity, and you may proceed with substrate addition.
Part 2: Mechanistic & Workflow Visualizations
To fully master the handling of this catalyst, you must understand both its degradation pathway and the engineered workflow required to protect it.
Fig 1: Divergent pathways of TiCl3(OiPr) in trace moisture vs. inert conditions.
Fig 2: Self-validating Schlenk workflow for moisture-sensitive titanium catalysis.
Part 3: Quantitative Impact of Moisture on Catalysis
The following table summarizes the empirical correlation between solvent moisture levels and the performance of TiCl₃(OiPr) in standard Lewis acid-mediated transformations (e.g., Mukaiyama aldol additions). Maintaining sub-ppm levels of H₂O and O₂ is critical for optimal turnover frequencies [3].
| Moisture Level (ppm) | Visual State of Catalyst Solution | Substrate Conversion (%) | Byproduct/Oligomerization (%) |
| < 10 ppm | Perfectly clear, homogeneous | > 95% | < 1% |
| 50 ppm | Faint haze / slight yellowing | 70 - 80% | 5 - 10% |
| 200 ppm | Distinctly cloudy, fine particulates | 30 - 40% | 15 - 25% |
| > 500 ppm | Heavy white precipitate | < 5% | > 40% (Hydrolysis dominance) |
Part 4: Standard Operating Procedure (SOP)
In Situ Generation and Self-Validating Application of TiCl₃(OiPr)
This protocol is designed to eliminate the handling of solid, moisture-sensitive TiCl₃(OiPr) by generating it directly in the reaction flask.
Materials Required:
-
Titanium tetrachloride (TiCl₄) – neat liquid, stored under N₂.
-
Titanium tetraisopropoxide (Ti(OiPr)₄) – neat liquid, stored under N₂.
-
Anhydrous Dichloromethane (DCM) – freshly dispensed from an SPS or distilled over CaH₂.
-
Oven-dried Schlenk flask and gas-tight syringes.
Step-by-Step Methodology:
-
Glassware Inertization: Remove a Schlenk flask containing a magnetic stir bar from a 150°C drying oven. Immediately attach it to a Schlenk line. Perform three rapid cycles of high vacuum (5 minutes each) followed by backfilling with ultra-high purity Nitrogen or Argon.
-
Solvent Introduction: Using a thoroughly purged gas-tight syringe, transfer 10 mL of anhydrous DCM into the Schlenk flask. Cool the flask to 0°C using an ice-water bath.
-
Precursor Addition (The 3:1 Ratio):
-
Carefully inject 0.75 mmol of TiCl₄ into the stirring DCM.
-
Subsequently, inject 0.25 mmol of Ti(OiPr)₄.
-
Causality Note: The thermodynamics of ligand exchange strongly favor the comproportionation to TiCl₃(OiPr).
-
-
Self-Validation Check: Observe the solution for 5 minutes at 0°C. The solution must remain completely transparent. If any cloudiness or white precipitate forms, your solvent or nitrogen line contains trace moisture. Do not proceed. Discard, re-purify your solvent, and restart.
-
Substrate Addition: Once the anhydrous state is visually validated, slowly add your pre-dried substrate (dissolved in 2 mL of anhydrous DCM) dropwise to the active catalyst solution.
-
Reaction Monitoring & Quenching: Allow the reaction to proceed at the desired temperature. Upon completion, purposefully quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. This intentionally hydrolyzes the titanium catalyst into harmless, easily filterable TiO₂ salts, terminating the reaction cleanly.
References
- Benchchem. Dichloro(diisopropoxy)titanium | 762-99-2.
- National Institutes of Health (PMC).
- ResearchGate. (PDF)
Reference Data & Comparative Studies
A Comparative Guide to Trichloro(propan-2-olato)titanium and Titanium Tetrachloride in Lewis Acid Catalysis
A Comparative Guide to Trichloro(propan-2-olato)titanium and Titanium Tetrachloride in Lewis Acid Catalysis
For the Modern Chemist: Navigating the Nuances of Titanium-Based Lewis Acids
In the landscape of synthetic organic chemistry, the choice of a Lewis acid catalyst is a critical decision that can define the success of a transformation. Among the plethora of options, titanium-based Lewis acids have carved out a significant niche due to their versatility, cost-effectiveness, and unique reactivity profiles. This guide provides an in-depth technical comparison of two prominent titanium catalysts: the workhorse titanium tetrachloride (TiCl₄) and its modified counterpart, trichloro(propan-2-olato)titanium (Ti(OiPr)Cl₃) .
This document, intended for researchers, scientists, and professionals in drug development, moves beyond a simple cataloging of features. It delves into the fundamental chemical principles that govern the catalytic performance of these reagents, supported by experimental data and practical insights. We will explore how the subtle substitution of a single chloride ligand with an isopropoxide group dramatically alters the catalyst's behavior, offering chemists a powerful tool to fine-tune reactivity and selectivity.
At a Glance: Key Physicochemical and Catalytic Properties
| Property | Titanium Tetrachloride (TiCl₄) | Trichloro(propan-2-olato)titanium (Ti(OiPr)Cl₃) |
| Lewis Acidity | Strong | Moderate |
| Reactivity | Highly reactive, can be "aggressive" | More moderate and selective |
| Moisture Sensitivity | Extremely high; fumes in moist air | High, but generally less so than TiCl₄ |
| Solubility | Soluble in non-polar organic solvents | Soluble in common organic solvents |
| Primary Applications | Wide range of Lewis acid catalysis | Fine-tuning selectivity, especially in stereoselective reactions |
The Heart of the Matter: Lewis Acidity and its Implications
Titanium tetrachloride is a quintessential strong Lewis acid. The electron-withdrawing nature of the four chlorine atoms renders the titanium center highly electrophilic, readily accepting electron pairs from a wide array of Lewis bases, such as carbonyls, ethers, and imines. This strong activation is the cornerstone of its broad utility in promoting a vast number of organic transformations, including Friedel-Crafts reactions, aldol additions, and Diels-Alder cycloadditions.[1]
The replacement of one chloride with an isopropoxide ligand in trichloro(propan-2-olato)titanium significantly tempers this Lewis acidity. The oxygen atom of the isopropoxide group can donate electron density to the titanium center, thereby reducing its electrophilicity. This seemingly minor structural change has profound consequences for the catalyst's behavior. While still a potent Lewis acid, Ti(OiPr)Cl₃ is generally less reactive or "aggressive" than TiCl₄. This moderation can be highly advantageous in reactions where the starting materials or products are sensitive to decomposition under harsh acidic conditions.
A Tale of Two Catalysts: A Head-to-Head Comparison in Aldol Stereocontrol
A compelling illustration of the divergent catalytic behavior of TiCl₄ and Ti(OiPr)Cl₃ is found in the stereoselective aldol reaction. The choice between these two catalysts can dramatically influence the diastereoselectivity of the product.
In a study on the aldol reaction of (S)-2-benzyloxy-3-pentanone with various aldehydes, the selection of the titanium Lewis acid was shown to be the determining factor in the stereochemical outcome.[2][3][4]
Experimental Data: Diastereoselective Aldol Reaction [2][3]
| Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | TiCl₄ | 97:3 (2,4-syn-4,5-syn) | 85 |
| Isobutyraldehyde | Ti(OiPr)Cl₃ | 3:97 (2,4-anti-4,5-syn) | 90 |
| Benzaldehyde | TiCl₄ | 95:5 (2,4-syn-4,5-syn) | 88 |
| Benzaldehyde | Ti(OiPr)Cl₃ | 5:95 (2,4-anti-4,5-syn) | 92 |
As the data clearly indicates, TiCl₄, particularly in the presence of a coordinating solvent like THF, strongly favors the formation of the syn-aldol product. In stark contrast, Ti(OiPr)Cl₃ directs the reaction towards the anti-aldol diastereomer with high selectivity.
Mechanistic Rationale for Stereochemical Divergence
The differing stereochemical outcomes are believed to arise from the distinct coordination environments around the titanium center in the transition state. The stronger Lewis acidity of TiCl₄ is thought to favor a more organized, chelated transition state, leading to the syn product. The presence of the bulkier and more electron-donating isopropoxide ligand in Ti(OiPr)Cl₃ likely disfavors such a tightly bound transition state, leading to a different geometric arrangement that results in the formation of the anti product. The coordination of solvent molecules, such as THF, can also play a crucial role in modulating the aggregation state and the precise geometry of the titanium enolate, further influencing the stereochemical outcome.[2]
Figure 1: A simplified representation of the proposed mechanistic divergence in TiCl₄ vs. Ti(OiPr)Cl₃ catalyzed aldol reactions.
Synthesis and Handling: Practical Considerations for the Bench Chemist
The choice between these two catalysts also involves practical considerations regarding their preparation and handling.
Titanium Tetrachloride (TiCl₄)
Availability: Commercially available as a neat liquid.
Handling: TiCl₄ is a highly corrosive and moisture-sensitive liquid that fumes in air due to hydrolysis, releasing HCl gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried before use.
Trichloro(propan-2-olato)titanium (Ti(OiPr)Cl₃)
Synthesis: While not as commonly available as TiCl₄, Ti(OiPr)Cl₃ can be readily prepared in situ or isolated.
In-situ Preparation Protocol:
A common method involves the redistribution reaction between titanium tetrachloride and titanium tetraisopropoxide.[5]
-
To a stirred solution of titanium tetraisopropoxide (3 equivalents) in an anhydrous, non-coordinating solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add titanium tetrachloride (1 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The resulting solution of Ti(OiPr)Cl₃ can be used directly for subsequent reactions.
Isolation and Characterization:
For applications requiring the pure, isolated reagent, Ti(OiPr)Cl₃ can be purified by distillation under reduced pressure. Its identity and purity can be confirmed by NMR spectroscopy.[6][7]
-
¹H NMR (CDCl₃): δ 5.15 (septet, 1H), 1.59 (doublet, 6H)
-
¹³C NMR (CDCl₃): δ 96.1 (CH), 24.7 (CH₃)
Handling: Similar to TiCl₄, Ti(OiPr)Cl₃ is moisture-sensitive and should be handled under an inert atmosphere. However, it is generally less volatile and fumes less vigorously in air compared to TiCl₄.
Figure 2: Workflow for the preparation of Trichloro(propan-2-olato)titanium.
Conclusion: A Strategic Choice for Enhanced Catalysis
The comparison between trichloro(propan-2-olato)titanium and titanium tetrachloride is a testament to the power of ligand modification in tailoring catalyst performance. While TiCl₄ remains an indispensable tool for a broad range of chemical transformations due to its potent Lewis acidity, the introduction of an isopropoxide ligand in Ti(OiPr)Cl₃ offers a more nuanced and often more selective catalytic system.
For the modern synthetic chemist, the choice between these two reagents is not merely a matter of substitution but a strategic decision. When high reactivity is paramount and substrate sensitivity is not a concern, TiCl₄ is often the catalyst of choice. However, when fine control over selectivity, particularly stereoselectivity, is required, or when dealing with delicate substrates, the attenuated Lewis acidity and modified steric profile of Ti(OiPr)Cl₃ provide a distinct advantage. Understanding the interplay between structure, Lewis acidity, and catalytic behavior empowers researchers to push the boundaries of chemical synthesis and develop more efficient and selective routes to complex molecules.
References
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Rodríguez-Cisterna, V., Villar, C., Romea, P., & Urpí, F. (2007). Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone. The Journal of Organic Chemistry, 72(17), 6631–6633. [Link]
-
Gau, H.-M., Lee, C.-S., Lin, C.-C., Jiang, M.-K., Ho, Y.-C., & Kuo, C.-N. (1996). Chemistry of Ti(OiPr)Cl3 with Chloride and Oxygen-Containing Ligands: The Roles of Alkoxide and Solvents in the Six-Coordinate Titanium Complexes. Journal of the American Chemical Society, 118(12), 2936–2941. [Link]
-
Gau, H.-M., Lee, C.-S., & Jiang, M.-K. (1996). Stepwise Reactions of TiCl4 and Ti(OiPr)Cl3 with 2-Propanol. Variable-Temperature NMR Studies and Crystal Structures of [TiCl2(OiPr)(HOiPr)(μ-Cl)]2 and [TiCl2(OiPr)(HOiPr)(μ-OiPr)]2. Inorganic Chemistry, 35(20), 5948–5952. [Link]
-
Hassner, A., & Bandi, C. R. (2013). High-Yielding and Rapid Carbon-Carbon Bond Formation from Alcohols: Allylation by Means of TiCl4. Synlett, 24(10), 1275–1279. [Link]
-
Rodríguez-Cisterna, V., Villar, C., Romea, P., & Urpí, F. (2007). Highly stereoselective TiCl4-mediated aldol reactions from (S)-2-benzyloxy-3-pentanone. The Journal of Organic Chemistry, 72(17), 6631–6633. [Link]
-
Romea, P., & Urpí, F. (2007). Highly stereoselective TiCl4-mediated aldol reactions from (S)-2-benzyloxy-3-pentanone. Organic Syntheses, 84, 234. [Link]
-
Shao, M.-Y., Ho, Y.-C., & Gau, H.-M. (2001). Synthesis and Characterizations of Ti(O-i-Pr)Cl3(THF)(PhCOR) (R = H, Me, Ph) and Ti(O-i-Pr)Cl3(PhCOR)2 (R = Me, Ph). The Molecular Structure of Ti(O-i-Pr)Cl3(PhCOPh)2. Journal of the Chinese Chemical Society, 48(4), 759-766. [Link]
-
Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Dalton Transactions. [Link]
-
Carreira, E. M., & Singer, R. A. (1996). Stereoselective titanium-mediated aldol reactions of a chiral isopropyl ketone. Chemical Communications, (14), 1647. [Link]
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Gau, H.-M., Lee, C.-S., & Jiang, M.-K. (1996). Stepwise Reactions of TiCl4 and Ti(OiPr)Cl3 with 2-Propanol. Variable-Temperature NMR Studies and Crystal Structures of [TiCl2(OiPr)(HOiPr)(μ-Cl)]2 and [TiCl2(OiPr)(HOiPr)(μ-OiPr)]2. Inorganic Chemistry, 35(20), 5948-5952. [Link]
-
Shao, M. Y., Ho, Y. C., & Gau, H. M. (2001). Reactions of TiCl4 or Ti(O-i-Pr)Cl3 with 2,4-pentanedione. The molecular structures of TiCl3(acac)(THF) and Ti(O-i-Pr)Cl2(acac)(THF). Journal of the Chinese Chemical Society, 48(4), 759-766. [Link]
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Wikipedia. (2023, December 12). Titanium isopropoxide. In Wikipedia. [Link]
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Journal of Pharmaceutical Negative Results. (2024). The Use of the Titanium Tetrachloride (TiCl4) Catalysts as a Reagent for Organic Synthesis. [Link]
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Gau, H.-M., et al. (2001). Reactions of TiCl4 or Ti(O-i-Pr)Cl3 with 2,4-Pentanedione. The Molecular Structures of TiCI3(acac)(THF) and Ti(O-i-Pr)CI2(acac)(THF). Journal of the Chinese Chemical Society, 48(4), 759-766. [Link]
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Porta, O., & Clerici, A. (2012). New Advances in Titanium-Mediated Free Radical Reactions. Molecules, 17(12), 14697–14725. [Link]
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Reddit. (2016, September 1). Purifying Ti(OiPr)4. r/chemistry. [Link]
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Zhang, J., et al. (2017). Ti(Oi-Pr)4-promoted photoenolization Diels–Alder reaction to construct polycyclic rings and its synthetic applications. Nature Communications, 8(1), 633. [Link]
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Kagan, H. B., & Rebiere, F. (1990). Benzene, 1-methyl-4-(methylsulfinyl)-, (S)-. Organic Syntheses, 69, 1. [Link]
- Lee, J. H., et al. (2003). Method of preparation of titanium tetra isopropoxide from titanium tetra chloride. KR100364246B1.
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Uda, T., Okabe, T. H., & Waseda, Y. (2011). Preparation and Properties of Trivalent Titanium Compounds, TiCl3 and TiOCl. Materials Transactions, 52(7), 1421-1426. [Link]
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Lee, L. C., et al. (2004). Amine and Titanium (IV) Chloride, Boron (III) Chloride or Zirconium (IV) Chloride-Promoted Baylis-Hillman Reactions. Journal of the Chinese Chemical Society, 51(5A), 995-1004. [Link]
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Azens, A., et al. (1999). Temperature dependence of oxide decomposition on titanium surfaces in ultrahigh vacuum. Journal of Applied Physics, 86(6), 3326-3331. [Link]
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Kim, I., & Choi, K. Y. (2009). Propylene Polymerization Performance of Isolated and Aggregated Ti Species Studied Using a Well-Designed TiCl(3)/MgCl(2) Ziegler-Natta Model Catalyst. Macromolecular Chemistry and Physics, 210(11), 896-902. [Link]
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Panić, V. V., et al. (2007). Activity and stability of RuO2-coated titanium anodes prepared via the alkoxide route. Journal of the Serbian Chemical Society, 72(12), 1173-1185. [Link]
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Wickman, B., et al. (2019). Stability and activity of titanium oxynitride thin films for the electrocatalytic reduction of nitrogen to ammonia at different pH values. Journal of Materials Chemistry A, 7(3), 1169-1179. [Link]
- Zirngibl, H., & Kappey, H. J. (1966). U.S. Patent No. 3,236,596. Washington, DC: U.S.
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Ahmadlouydarab, M., et al. (2023). Evaluation of Thermal Stability of TiO2 Applied on the Surface of a Ceramic Tile to Eliminate Methylene Blue Using Silica. Advanced Journal of Chemistry-Section A, 6(4), 352-365. [Link]
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Comparative Catalytic Efficiency: Trichloro(propan-2-olato)titanium vs. Titanium Tetraisopropoxide
Comparative Catalytic Efficiency: Trichloro(propan-2-olato)titanium vs. Titanium Tetraisopropoxide
Executive Summary
In the realm of Lewis acid catalysis and advanced materials science, the ligand sphere of titanium(IV) complexes acts as the primary dial for tuning reactivity, stability, and stereodirecting capabilities. This guide provides an in-depth technical comparison between titanium tetraisopropoxide ( Ti(OiPr)4 ) and trichloro(propan-2-olato)titanium ( Ti(OiPr)Cl3 ). While Ti(OiPr)4 serves as a mild, versatile precatalyst and bulk sol-gel precursor, substituting three isopropoxy groups with highly electronegative chlorides drastically lowers the titanium center's Lowest Unoccupied Molecular Orbital (LUMO). This electronic tuning transforms Ti(OiPr)Cl3 into a potent, chelation-controlling Lewis acid and a kinetically privileged catalyst for non-hydrolytic condensation reactions.
Mechanistic Causality: Ligand Environment & Lewis Acidity
The Electronic Effect: The catalytic divergence between these two species is rooted in their electronic and steric environments. Ti(OiPr)4 features four π -donating, sterically demanding isopropoxide ligands. These ligands donate electron density into the empty d-orbitals of the Ti4+ center, significantly attenuating its Lewis acidity. Consequently, Ti(OiPr)4 interacts reversibly and weakly with carbonyl oxygens, making it ideal for processes requiring rapid ligand exchange without rigid substrate locking.
Conversely, Ti(OiPr)Cl3 possesses three electron-withdrawing chloride ligands. The inductive effect of the halogens strips electron density from the titanium center, creating a highly electrophilic metal atom. This strong Lewis acidity enables Ti(OiPr)Cl3 to form rigid bidentate chelates with substrates containing multiple Lewis basic sites (e.g., α -alkoxy aldehydes). This rigidity is the mechanistic cornerstone for1 [1].
In Situ Generation (Schlenk Equilibrium): Due to the extreme moisture sensitivity of isolated Ti(OiPr)Cl3 (which fumes in air and rapidly releases HCl), seasoned practitioners rarely use it off-the-shelf. Instead, it is generated in situ via the Schlenk equilibrium by mixing TiCl4 and Ti(OiPr)4 in a precise 3:1 molar ratio. The rapid ligand exchange ensures the quantitative formation of the active Ti(OiPr)Cl3 species, providing a practical and highly reproducible catalytic system.
Comparative Performance Data
| Parameter | Titanium Tetraisopropoxide ( Ti(OiPr)4 ) | Trichloro(propan-2-olato)titanium ( Ti(OiPr)Cl3 ) |
| Formula | C12H28O4Ti | C3H7Cl3OTi |
| Lewis Acidity | Mild / Attenuated | Strong / Highly Electrophilic |
| Steric Bulk | High | Low |
| Moisture Sensitivity | High (Hydrolyzes to TiO2 ) | Extreme (Fumes, violently releases HCl ) |
| Aldol Stereocontrol | Felkin-Anh (syn-selective) | Cram's Chelation (anti-selective) |
| Sol-Gel Role | Bulk Precursor | Induction Catalyst |
| Optimal Preparation | Commercially available | In situ (3:1 TiCl4 : Ti(OiPr)4 ) |
Application Deep Dives
Stereodivergent Organic Synthesis
In carbon-carbon bond-forming reactions, such as the Mukaiyama aldol addition, the choice of titanium catalyst dictates the stereochemical outcome. When an α -chiral aldehyde reacts with a silyl enol ether, Ti(OiPr)4 fails to form a stable chelate due to its steric bulk and lower acidity. The reaction proceeds via the open-chain Felkin-Anh transition state, favoring the syn-diastereomer.
However, when Ti(OiPr)Cl3 is employed, its strong Lewis acidity forces the aldehyde into a rigid five-membered chelate ring. Nucleophilic attack is restricted to the less hindered face, predominantly yielding the Cram's chelated anti-diastereomer. This precise stereocontrol is heavily leveraged in the industrial2 [2], which are critical precursors for neuropathic pain medications like pregabalin.
Non-Hydrolytic Sol-Gel Kinetics
In materials science, the synthesis of titania ( TiO2 ) nanomaterials via non-hydrolytic sol-gel routes relies on the condensation between TiCl4 and Ti(OiPr)4 . NMR spectroscopic studies reveal that this direct condensation is sluggish at room temperature. However,3 [3]. It catalyzes the first etherolysis/condensation steps, overcoming the induction period and driving the rapid formation of the stable Ti-O-Ti network.
Experimental Methodology: Self-Validating Protocol
Comparative Diastereoselective Mukaiyama Aldol Addition Objective: To empirically validate the stereodivergent outcomes dictated by the Lewis acidity of Ti(OiPr)4 versus Ti(OiPr)Cl3 using a model α -benzyloxy aldehyde. Validation Mechanism: The protocol is self-validating through parallel execution. By running both catalysts under identical conditions, the resulting Diastereomeric Ratio (d.r.) determined via 1H NMR directly confirms the presence (or absence) of the rigid chelation intermediate.
Step 1: Catalyst Preparation (In Situ)
-
Reaction A ( Ti(OiPr)4 ): Add 1.0 mmol of Ti(OiPr)4 to 5 mL of anhydrous dichloromethane (DCM) under argon at -78 °C.
-
Reaction B ( Ti(OiPr)Cl3 ): In a separate Schlenk flask, add 0.75 mmol of TiCl4 and 0.25 mmol of Ti(OiPr)4 to 5 mL of anhydrous DCM at room temperature. Stir for 15 minutes to allow complete ligand exchange, then cool to -78 °C.
Step 2: Substrate Addition
-
To both flasks, slowly add 1.0 mmol of 2-(benzyloxy)propanal dissolved in 2 mL of DCM. Stir for 10 minutes to allow pre-complexation. (Causality: This step allows Ti(OiPr)Cl3 to form the critical bidentate chelate with the aldehyde and benzyloxy oxygens, locking the conformation).
Step 3: Nucleophilic Attack
-
Dropwise add 1.2 mmol of the silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene). Maintain the reaction at -78 °C for 4 hours.
Step 4: Quenching and Workup
-
Quench both reactions rapidly with 5 mL of saturated aqueous NaHCO3 to destroy the titanium complexes and prevent epimerization.
-
Extract with diethyl ether (3 x 10 mL), wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Step 5: Analytical Validation
-
Analyze the crude mixtures via 1H NMR spectroscopy.
-
Expected Outcome: Reaction A ( Ti(OiPr)4 ) will yield a mixture favoring the syn-aldol product (approx. 3:1 d.r.) due to Felkin-Anh control. Reaction B ( Ti(OiPr)Cl3 ) will yield the anti-aldol product with high stereoselectivity (>9:1 d.r.) due to rigid Cram's chelation control.
Visualizing the Catalytic Pathways
Divergent catalytic pathways dictated by the ligand environment of Titanium(IV) complexes.
References
- Stereodivergent Catalysis - RUA (University of Alicante).
- -Amino Acid Derivative - European Patent Office (EP 2871176 A1).
- Peering into the Formation of Template-Free Hierarchical Flowerlike Nanostructures of SrTiO3 - ACS Omega.
Sources
Spectroscopic Validation of Trichloro(propan-2-olato)titanium-Ligand Binding Complexes: A Comparative Guide
Spectroscopic Validation of Trichloro(propan-2-olato)titanium-Ligand Binding Complexes: A Comparative Guide
Executive Summary & Mechanistic Context
In the realm of advanced organic synthesis and drug development, the precise activation of carbonyls and ethers via Lewis acid complexation is a foundational step for stereocontrolled reactions. While titanium tetrachloride ( TiCl4 ) is a ubiquitous Lewis acid, its aggressive electrophilicity often leads to unwanted side reactions, such as solvent degradation, broad molecular weight distributions in polymerizations, or poor diastereoselectivity.
Trichloro(propan-2-olato)titanium—commonly known as isopropoxytitanium trichloride or TiCl3(OiPr) —solves this by replacing one chloride with an isopropoxy group. The causality behind its superior performance lies in pπ−dπ backbonding: the oxygen atom of the isopropoxy group donates lone-pair electron density into the empty d-orbitals of the TiIV center. This partial electronic saturation attenuates the metal's Lewis acidity, while the isopropyl moiety provides a bulky, stereodirecting environment.
This guide objectively compares TiCl3(OiPr) against its structural alternatives and provides self-validating spectroscopic protocols (VT-NMR and in situ FTIR) to characterize its transient ligand-binding complexes.
Mechanism of TiCl3(OiPr) carbonyl ligand activation and stereocontrolled complexation.
Comparative Performance Analysis
To understand why TiCl3(OiPr) is frequently selected over TiCl4 or Titanium tetraisopropoxide ( Ti(OiPr)4 ), we must compare their thermodynamic binding affinities and kinetic behaviors.
For instance, in the , TiCl3(OiPr) provides a highly controlled initiation, yielding narrow molecular weight distributions ( Mw/Mn∼1.3 ). Conversely, TiCl4 causes rapid, uncontrolled propagation resulting in broad distributions ( Mw/Mn>2.0 ). Furthermore, in complex aldol additions, TiCl3(OiPr) is favored for generating E-enolates that proceed through nonchelated transition states to yield highly specific anti-aldol products, as detailed in .
Quantitative Comparison of Titanium Lewis Acids
| Titanium Reagent | Lewis Acidity | Moisture Sensitivity | Typical Ligand Exchange Rate | Primary Application & Performance |
| TiCl4 | Very High | Extreme (Fumes in air) | Fast (Often unresolvable at -50°C) | Aggressive activation; broad MWD in polymers; poor stereocontrol in sensitive aldols. |
| TiCl3(OiPr) | Moderate | High (Requires Schlenk tech) | Slow (Resolvable via VT-NMR at -78°C) | Controlled living polymerization ( Mw/Mn∼1.3 ); high anti-aldol diastereoselectivity. |
| Ti(OiPr)4 | Low | Moderate | Very Slow | Mild transesterification; Sharpless asymmetric epoxidation (requires pre-activation). |
Spectroscopic Validation Workflows
Validating the formation of the [TiCl3(OiPr)⋅Ligand] complex requires techniques that can capture transient, moisture-sensitive intermediates.
Variable-Temperature NMR (VT-NMR)
At room temperature, the ligand exchange rate between the free and Ti-bound states is faster than the NMR timescale, resulting in a single, time-averaged broad peak. Causality of the Protocol: By cooling the sample to -78 °C in deuterated dichloromethane ( CD2Cl2 ), we slow the kinetic exchange rate. This allows the distinct observation of both the free and bound ligand species.
-
Isopropoxy Shift: The methine proton of the TiCl3(OiPr) isopropoxy group (typically ~4.8 ppm) shifts downfield upon complexation. As the Ti center accepts electron density from the incoming ligand, it compensates by withdrawing electron density from its native isopropoxy oxygen, deshielding the methine proton.
In Situ FTIR Spectroscopy (ReactIR)
Vibrational spectroscopy provides direct evidence of coordination. When a carbonyl oxygen coordinates to the TiIV center, electron density is drawn away from the C=O π -bond.
-
Vibrational Shift: This reduction in bond order manifests as a predictable bathochromic shift (lower wavenumber) in the carbonyl stretching frequency ( νC=O ), typically shifting from ~1715 cm−1 (free ketone) down to ~1640–1660 cm−1 (bound complex).
Self-validating spectroscopic workflow for monitoring TiCl3(OiPr) ligand binding.
Experimental Protocols: Self-Validating Complexation
To ensure scientific integrity, the following protocol incorporates an internal mass-balance validation loop.
Step 1: Anhydrous Preparation
-
Bake a 10 mL Schlenk flask and an NMR tube equipped with a J. Young valve at 150 °C overnight. Cool under high vacuum.
-
In a nitrogen-filled glovebox, dissolve 0.1 mmol of the target carbonyl ligand in 0.5 mL of anhydrous CD2Cl2 .
-
Add 1.0 μL of tetramethylsilane (TMS) as an internal non-coordinating reference standard.
Step 2: In Situ FTIR Baseline & Titration
-
Insert the ReactIR probe into the Schlenk flask containing the free ligand solution at -78 °C (dry ice/acetone bath). Record the baseline νC=O stretch.
-
Slowly titrate a pre-cooled 1.0 M solution of TiCl3(OiPr) in CH2Cl2 in 0.2 equivalent increments.
-
Monitor the depletion of the free νC=O peak and the emergence of the red-shifted bound νC=O peak. Isosbestic points should be strictly maintained; failure to observe isosbestic points indicates ligand degradation rather than clean complexation.
Step 3: VT-NMR Analysis & Self-Validation
-
Transfer the titrated solution to the J. Young NMR tube and insert it into a pre-cooled (-78 °C) 500 MHz NMR spectrometer.
-
Acquire 1H and 13C spectra.
-
Self-Validation Check: Integrate the newly formed downfield-shifted bound-ligand signals. The molar integration of the bound complex must quantitatively equal the integration loss of the free-ligand signals relative to the TMS standard. Any deviation from a 1:1 molar balance indicates irreversible side reactions (e.g., enolization or aldol condensation) rather than the intended reversible Lewis acid-base complexation. This attenuated Lewis acidity control is especially critical when working with sensitive functional groups, such as in the diastereoselective synthesis of β -nitro alcohols .
References
-
Kamigaito, M., Sawamoto, M., et al. "Living Cationic Isomerization Polymerization of β-Pinene. 1. Initiation with HCl−2-Chloroethyl Vinyl Ether Adduct/TiCl3(OiPr) in Conjunction with nBu4NCl." Macromolecules, ACS Publications. URL:[Link]
-
Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reaction and Synthesis." Springer. URL:[Link]
-
Ono, N. "The Nitro Group in Organic Synthesis." John Wiley & Sons. URL:[Link]
Safety & Regulatory Compliance
A Guide to the Safe Disposal of Trichloro(propan-2-olato)titanium
A Guide to the Safe Disposal of Trichloro(propan-2-olato)titanium
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of trichloro(propan-2-olato)titanium. As a moisture-sensitive and reactive titanium alkoxide, this compound necessitates a carefully controlled neutralization process prior to disposal to mitigate potential hazards. This guide is intended for researchers, scientists, and laboratory professionals trained in handling reactive chemical compounds. The procedures outlined below are grounded in established safety protocols for water-reactive substances and are designed to ensure operational safety and regulatory compliance.
Foundational Principles: Understanding the Reactivity
Trichloro(propan-2-olato)titanium, TiCl₃(O-iPr), possesses both chloro and alkoxide ligands attached to a central titanium atom. Both types of ligands are highly susceptible to hydrolysis. The primary risk associated with this compound is its vigorous, exothermic reaction with water.[1] This hydrolysis reaction rapidly produces isopropanol, hydrochloric acid (HCl), and titanium oxides/hydroxides.
The uncontrolled addition of water can lead to:
-
A violent, exothermic reaction: This can cause a rapid increase in temperature and pressure, potentially boiling the solvent and splashing reactive material out of the container.
-
Release of corrosive HCl gas: Inhalation of hydrogen chloride gas can cause severe respiratory tract burns.[2]
Therefore, the core principle of safe disposal is not direct disposal but controlled quenching (also known as neutralization or deactivation). This process involves gradually reacting the compound with a less reactive reagent before introducing a more reactive one, all under controlled temperature and atmospheric conditions.[3][4]
Pre-Disposal Safety Assessment & Preparation
A thorough preparation phase is critical for a safe and successful quenching procedure.
Engineering Controls and Location
All steps of this procedure must be conducted within a certified, operational chemical fume hood to safely contain and exhaust any gases produced, particularly HCl.[5] Ensure the area is free of flammable materials not essential for the procedure.[3] It is highly recommended to have a safety shower and eyewash station readily accessible.[6]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact.[6]
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive materials and potential energetic reactions. |
| Hand Protection | Heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton™). Check chemical compatibility charts.[7] | Provides protection from the reactive titanium compound and the corrosive HCl generated. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and clothing from splashes. |
| Emergency Equipment | A Class D fire extinguisher or a container of dry sand. | Required for smothering reactive metal fires. Do not use water or CO₂ extinguishers. [6][8] |
Required Reagents and Equipment
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, and a pressure-equalizing dropping funnel.
-
An ice-water bath.
-
An inert, high-boiling point solvent such as toluene or hexane.[5]
-
A neutralization agent: Saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5-10%) sodium hydroxide (NaOH) solution.
-
A dedicated, properly labeled hazardous waste container.[6]
The Step-by-Step Quenching Protocol
This protocol is designed for the controlled neutralization of small quantities (typically <10 g) of trichloro(propan-2-olato)titanium.
Workflow for Quenching Trichloro(propan-2-olato)titanium
Caption: A flowchart detailing the key stages of safe disposal.
Step 1: Setup and Dilution
-
Assemble the three-necked flask with a stirrer in the fume hood.
-
Transfer the trichloro(propan-2-olato)titanium to the flask. If it is a solid, it can be suspended in an inert solvent like toluene to aid in stirring and heat dissipation.[3]
-
Place the flask under an inert atmosphere (nitrogen or argon) to prevent premature reaction with atmospheric moisture. A bubbler should be used to vent any gases produced during the quenching process.[3]
Step 2: Cooling
-
Place the flask in an ice-water bath and cool the contents to 0°C. This is crucial for controlling the rate of the exothermic reaction.
Step 3: Initial Quenching with Isopropanol
-
Slowly, add isopropanol dropwise from the addition funnel to the stirred mixture. Isopropanol is used as the initial quenching agent because it reacts less vigorously than water.[3][9]
-
You will likely observe gas evolution (HCl) and some heat generation. Maintain a slow addition rate to keep the reaction under control.
-
Continue adding isopropanol until the vigorous reaction ceases.[10]
Step 4: Addition of Water
-
Once the reaction with isopropanol has subsided, slowly add water dropwise. The reaction with water will complete the hydrolysis, forming a precipitate of titanium dioxide/hydroxide.
-
Continue adding water until no further reaction is observed.
Step 5: Equilibration
-
Remove the ice bath and allow the mixture to slowly warm to room temperature.
-
Let the mixture stir for at least 6-12 hours to ensure the reaction is complete.[3]
Step 6: Neutralization
-
The resulting slurry will be acidic due to the formation of HCl. Cautiously add a basic solution, such as saturated sodium bicarbonate, until the pH of the aqueous layer is between 6 and 8. Be prepared for gas (CO₂) evolution if using bicarbonate.
Post-Quenching Waste Management
1. Waste Characterization and Segregation The neutralized mixture contains titanium dioxide (a stable solid), isopropanol, water, and sodium chloride. While the immediate reactivity has been eliminated, this mixture must be treated as hazardous chemical waste.[6] Do not mix this waste with other waste streams unless permitted by your institution's guidelines.
2. Containerization and Labeling
-
Transfer the final, neutralized slurry to a robust, sealable container suitable for hazardous waste.[11]
-
Clearly label the container as "Hazardous Waste" and list all chemical constituents with their approximate concentrations (e.g., "Titanium Dioxide, Water, Isopropanol, Sodium Chloride").[11]
3. Final Disposal
-
Store the sealed waste container in a designated satellite accumulation area.
-
Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department. All waste must be disposed of in accordance with local, state, and federal regulations.[12][13][14]
By adhering to this structured, scientifically-grounded protocol, laboratory professionals can ensure the safe and compliant disposal of trichloro(propan-2-olato)titanium, upholding the highest standards of laboratory safety.
References
- Proper Disposal of Titanium Suboxide (Ti₄O₇): A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Mechanistic aspects of the hydrolysis and condensation of titanium alkoxides complexed by tripodal ligands. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame.
- Reaction Mechanism for the Hydrolysis of Titanium Alkoxides. kchem.org.
- Quenching Reactive Metal Still Bottoms Standard Operating Procedure. University of California, Riverside.
- Titanium Standard: 1000 μg/mL Ti in H2O Safety Data Sheet. LGC Standards.
- Hydrolysis of Titanium Alkoxide in Organic Solvent at High Temperatures. ACS Publications.
- Hydrolysis of Titanium Alkoxides: Thermochemical, Electron Microscopy, Saxs Studies. ResearchGate.
- Standard Operating Procedures For Handling, Storage and Disposal of Titanium Powder. Drexel University.
- Material Safety Data Sheet - Chlorotitanium triisopropoxide. Cole-Parmer.
- Quenching Reactive Substances. Virginia Tech Chemistry Department.
- Hydrolysis of titanium alkoxide and effects of hydrolytic polycondensation parameters. Semantic Scholar.
- Protocol for quenching reactive chemicals. EPFL.
- SAFETY DATA SHEET - Titanium (pieces). Nano.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Titanium(IV) isopropoxide - SAFETY DATA SHEET. Fisher Scientific.
- Lessons Learned: Explosion and Fires Resulting from Quenching Lithium, Lithium Nitride, and Sodium. ACS Chemical Health & Safety.
- Waste from the Titanium Dioxide Industry Regulations, 2001. FAOLEX.
- Disposal of titanium dioxide industrial waste. EUR-Lex.
- TITANIUM (IV) ISOPROPOXIDE Safety Data Sheet. Loba Chemie.
- Safety Data Sheet: Titanium(IV) chloride. Carl ROTH.
- Guide to hazardous waste and hazardous recyclable materials classification. Canada.ca.
- SAFETY DATA SHEET - Titanium scrap. Titanium Industries.
- Chemical Compatibility Database. Cole-Parmer.
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